Core Molecular Identity and Physicochemical Profile
Core Molecular Identity and Physicochemical Profile
An In-depth Technical Guide to the Chemical Properties and Applications of 1,1-Diethoxy-3-methylbutane
1,1-Diethoxy-3-methylbutane, also widely known as isovaleraldehyde diethyl acetal, is an organic compound classified as an acetal.[1][2] Its structure features a central carbon atom bonded to two ethoxy groups and a 3-methylbutyl chain.[1] This structure dictates its physical and chemical behavior, making it a valuable intermediate and protecting group in organic synthesis.[3]
The compound is a clear, colorless liquid at room temperature with a characteristic fruity and fatty aroma.[4][5] It is generally insoluble in water but soluble in common organic solvents, a direct consequence of its hydrophobic hydrocarbon backbone and the polar nature of its two ether linkages.[4][6]
Structural Representation
Caption: 2D Chemical Structure of 1,1-Diethoxy-3-methylbutane.
Key Identifiers and Properties
A summary of the essential identifiers and quantitative physical data for 1,1-Diethoxy-3-methylbutane is provided below. This data is critical for experimental design, safety assessments, and regulatory compliance.
| Property | Value | Source(s) |
| CAS Number | 3842-03-3 | [1][2][7] |
| Molecular Formula | C₉H₂₀O₂ | [1][4][5] |
| Molecular Weight | 160.25 g/mol | [2][7] |
| IUPAC Name | 1,1-Diethoxy-3-methylbutane | [2][8] |
| Synonyms | Isovaleraldehyde diethyl acetal, 3-Methylbutanal diethyl acetal | [1][2][4] |
| Appearance | Clear, colorless liquid | [4][9] |
| Odor | Fruity, fatty, ethereal, rum-like | [4][7] |
| Boiling Point | 167-168 °C @ 750 Torr; 152.5-156.0 °C @ 760 mmHg | [4][5][10] |
| Density | 0.832 - 0.84 g/cm³ @ 20-25 °C | [4][5][10] |
| Refractive Index | 1.398 - 1.409 @ 20 °C | [4][5][10] |
| Flash Point | 31.1 - 44.4 °C (Closed Cup) | [4][5][7] |
| Solubility | Insoluble in water; Soluble in organic solvents | [4][6] |
Synthesis Pathway: Acid-Catalyzed Acetalization
The primary and most efficient route for synthesizing 1,1-Diethoxy-3-methylbutane is the acid-catalyzed acetalization of 3-methylbutanal (isovaleraldehyde) with an excess of ethanol.[11] This reaction is a cornerstone of carbonyl chemistry, serving as a classic example of nucleophilic addition to a carbonyl group and its subsequent protection.
Mechanism and Rationale
The reaction proceeds via a reversible mechanism. The causality behind the experimental choices is crucial for maximizing yield:
-
Catalyst Choice : Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective homogeneous catalysts.[11] Their role is to protonate the carbonyl oxygen of the isovaleraldehyde. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by a weak nucleophile like ethanol.[11] Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst), are also highly effective and offer the advantage of simplified removal from the reaction mixture.[11]
-
Excess Reactant : The reaction is typically performed using ethanol as both the reactant and the solvent.[11] According to Le Chatelier's principle, using a large excess of ethanol shifts the equilibrium towards the formation of the acetal product.
-
Water Removal : The reaction produces one molecule of water for every molecule of acetal formed. As the reaction is reversible, the presence of water can drive the equilibrium back towards the starting materials.[11] Therefore, continuous removal of water is the most critical factor for achieving high conversion rates. This is typically accomplished using a Dean-Stark apparatus or by employing catalysts that also act as water adsorbents.[11]
Experimental Workflow: Synthesis Protocol
This protocol describes a self-validating system for the synthesis of 1,1-Diethoxy-3-methylbutane.
Caption: Generalized workflow for the synthesis of 1,1-Diethoxy-3-methylbutane.
Step-by-Step Methodology:
-
Apparatus Setup : Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. The rationale for this setup is to allow for heating under reflux while simultaneously collecting the water byproduct.
-
Charging Reactants : To the flask, add 3-methylbutanal (1.0 eq), absolute ethanol (5-10 eq, serving as reactant and solvent), and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq).
-
Reaction Execution : Heat the mixture to reflux (the boiling point of ethanol, ~78°C).[11] Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to be collected.
-
Workup - Neutralization : Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. This step is critical to prevent the reverse reaction (hydrolysis) during workup.
-
Workup - Extraction : Transfer the mixture to a separatory funnel. If layers do not separate well, add brine. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers.
-
Workup - Drying & Filtration : Dry the combined organic extracts over an anhydrous drying agent such as sodium sulfate (Na₂SO₄). Filter to remove the drying agent.
-
Purification : Remove the solvent under reduced pressure. Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure 1,1-Diethoxy-3-methylbutane.[4]
Reactivity and Applications in Synthesis
The primary utility of 1,1-Diethoxy-3-methylbutane in drug development and organic synthesis stems from its function as a stable, protecting group for the aldehyde functional group.
Carbonyl Protection and Deprotection
Aldehydes are highly reactive functional groups. In multi-step syntheses, it is often necessary to protect the aldehyde from reacting with nucleophiles or under basic conditions while transformations are carried out elsewhere in the molecule. The conversion of an aldehyde to its diethyl acetal serves this purpose effectively.
-
Stability : Acetals are notably stable under basic, neutral, and nucleophilic conditions, as well as with many oxidizing and reducing agents.[10] This stability is key to their function as protecting groups.
-
Deprotection : The aldehyde can be readily regenerated by treating the acetal with aqueous acid, reversing the formation reaction. The ease of this deprotection step is crucial for the utility of the protecting group.
Caption: The role of acetal formation as a carbonyl protecting group strategy.
Other Applications
Beyond its role as a protecting group, 1,1-Diethoxy-3-methylbutane has applications as:
-
A Flavoring Agent : It is used in the food and beverage industry due to its pleasant fruity aroma.[5][6][7]
-
A Fragrance Ingredient : Its scent contributes to the creation of fragrances for personal care and household products.[3][5]
-
An Intermediate : It can serve as a precursor for other chemical compounds.[1][5] For example, it can be a starting material for the synthesis of substituted butenes or other complex molecules.[5]
Spectroscopic Characterization
Characterization of 1,1-Diethoxy-3-methylbutane is routinely performed using standard spectroscopic techniques. While specific spectra must be run on the sample of interest, the expected features are well-defined by its structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance) : The spectrum would be expected to show a triplet for the methyl protons and a quartet for the methylene protons of the two equivalent ethoxy groups. The single proton on the acetal carbon (C1) would appear as a triplet. The signals for the 3-methylbutane moiety would include a doublet for the two terminal methyl groups, a multiplet for the adjacent methine proton, and a multiplet for the methylene group at C2.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The spectrum would show distinct signals for each unique carbon atom. Notably, the acetal carbon would appear around 100-110 ppm. Signals for the ethoxy groups and the 3-methylbutane chain would also be present in their expected regions.
-
IR (Infrared) Spectroscopy : The most prominent features would be strong C-O stretching bands in the fingerprint region (around 1000-1200 cm⁻¹), characteristic of the ether linkages. The spectrum would also show C-H stretching bands just below 3000 cm⁻¹ and would be notable for the absence of a strong C=O stretching band (around 1700 cm⁻¹), confirming the conversion of the aldehyde.[12]
-
MS (Mass Spectrometry) : Under electron ionization (EI-MS), the molecular ion peak (m/z = 160) may be weak or absent. The fragmentation pattern is typically dominated by the loss of an ethoxy group (-•OCH₂CH₃) to form a stable oxonium ion at m/z = 115. A prominent peak at m/z = 103 is also commonly observed.[6][13]
Safety, Handling, and Storage
Proper handling of 1,1-Diethoxy-3-methylbutane is essential for laboratory safety.
-
Hazards : The compound is a flammable liquid and vapor (GHS Hazard code H226).[4][7] Vapors may form explosive mixtures with air.[14]
-
Precautions : Keep away from heat, sparks, open flames, and other ignition sources.[9] Use non-sparking tools and take precautionary measures against static discharge.[9] Ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including protective gloves and eye protection.[9][14]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] The recommended storage temperature is often between 2-8°C for long-term stability.[15]
-
Incompatibilities : Avoid contact with strong acids, which can catalyze hydrolysis back to the aldehyde and alcohol, and strong oxidizing agents.[14]
References
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National Institute of Standards and Technology. (n.d.). Butane, 1,1-diethoxy-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Butane, 1,1-diethoxy-3-methyl- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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The Good Scents Company. (n.d.). isovaleraldehyde diethyl acetal, 3842-03-3. Retrieved from [Link]
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LookChem. (n.d.). Cas 3842-03-3, Isovaleraldehyde diethyl acetal, (1,1-Diethoxy-3-methylbutane). Retrieved from [Link]
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Scent.vn. (n.d.). Isovaleraldehyde diethyl acetal (CAS 3842-03-3). Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 3842-03-3 | Chemical Name : 1,1-Diethoxy-3-methylbutane. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Butane, 1,1-diethoxy-3-methyl- (GC data). NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Isovaleraldehyde diethyl acetal. PubChem Compound Database. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Isovaleraldehyde: A Crucial Building Block for Pharmaceutical Synthesis. Retrieved from [Link]
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Yilmaz, A. (2014). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
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